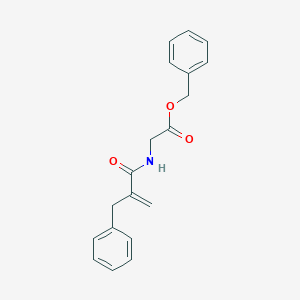
Benzyl 2-(2-benzylprop-2-enoylamino)acetate
Cat. No. B126954
Key on ui cas rn:
87428-99-7
M. Wt: 309.4 g/mol
InChI Key: YKINYFHTXSOMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04738803
Procedure details


2.42 g (15 mmoles) of 2-benzyl acrylic acid are dissolved in 30 ml of THF and 10 ml of CHCl3. There is added a solution in 50 ml of THF of 1.87 g of glycine benzyl ester hydrochlorate, 2.2 g of triethylamine, then 2.20 g of HOBT and 3.4 g of DCC. The mixture is stirred for 20 hours at room temperature. The precipitate of DCU formed is collected. After evaporating to dryness and taking up with ethyl acetate the organic phase is washed in succession with 2×20 ml of citric acid, then 3×20 ml of NaHCO3. The material is concentrated under a vacuum and the rest of the DCU formed is suction filtered. A yellow oil which crystallizes slowly is obtained.








Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:8](=[CH2:12])[C:9]([OH:11])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:13]([O:20][C:21](=[O:24])[CH2:22][NH2:23])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C1C=CC2N(O)N=NC=2C=1.C1CCC(N=C=NC2CCCCC2)CC1>C1COCC1.C(Cl)(Cl)Cl.C(N(CC)CC)C>[CH2:13]([O:20][C:21](=[O:24])[CH2:22][NH:23][C:9](=[O:11])[C:8]([CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)=[CH2:12])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.42 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)C(C(=O)O)=C
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
2.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Step Three
|
Name
|
|
|
Quantity
|
3.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC(CC1)N=C=NC2CCCCC2
|
Step Four
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
1.87 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(CN)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
2.2 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 20 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate of DCU formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporating to dryness
|
WASH
|
Type
|
WASH
|
|
Details
|
is washed in succession with 2×20 ml of citric acid
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The material is concentrated under a vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the rest of the DCU formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A yellow oil which crystallizes slowly
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is obtained
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)OC(CNC(C(=C)CC1=CC=CC=C1)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
